GNE-616

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GNE-616 is a novel highly potent, metabolically stable, subtype selective inhibitor of Nav1.7.

Aplicaciones Científicas De Investigación

Preclinical Assessment and Efficacy

GNE-616, identified as a novel NAMPT inhibitor, has been explored for its potential in treating human cancers. Preclinical assessments of GNE-616 have shown it to be a potent, selective inhibitor with acceptable properties and projected human pharmacokinetics and dose estimates. It was found to have a moderate to low plasma clearance in various animal models and exhibited efficacy in tumor growth inhibition in preclinical studies (Liederer et al., 2019).

Discovery and Optimization

The discovery and optimization of GNE-616 were driven by structure- and ligand-based design principles. It emerged as a highly potent, metabolically stable, and subtype-selective inhibitor, showing promising results in preclinical models. This process involved refining the ligand conformation and mitigating high in vivo clearance, eventually leading to GNE-616’s robust pharmacokinetic/pharmacodynamic (PK/PD) response in a Nav1.7-dependent mouse model (McKerrall et al., 2019).

Resistance Mechanisms to NAMPT Inhibitors

In the context of NAMPT inhibitors like GNE-616, research has identified mutations in NAMPT that confer resistance to these inhibitors. This study underscores the importance of understanding drug resistance mechanisms, which can limit the efficacy of therapeutics. It provides insights into allosteric modulation and orthosteric blocking as mechanisms of resistance, which are crucial for designing next-generation NAMPT inhibitors (Wang et al., 2014).

Propiedades

Nombre del producto |

GNE-616 |

|---|---|

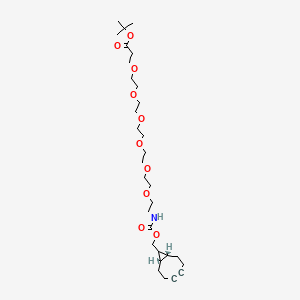

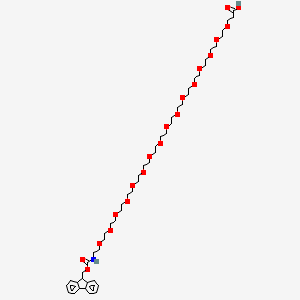

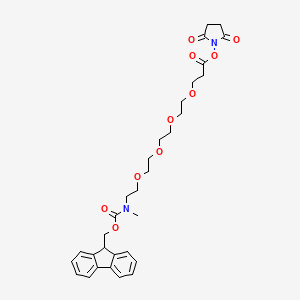

Fórmula molecular |

C24H23F4N5O3S |

Peso molecular |

537.5336 |

Nombre IUPAC |

(S)-6-Fluoro-4-((2R,4S)-2-(pyridin-2-yl)-4-(trifluoromethyl)piperidin-1-yl)-N-(pyrimidin-4-yl)chromane-7-sulfonamide |

InChI |

InChI=1S/C24H23F4N5O3S/c25-17-12-16-19(33-9-5-15(24(26,27)28)11-20(33)18-3-1-2-7-30-18)6-10-36-21(16)13-22(17)37(34,35)32-23-4-8-29-14-31-23/h1-4,7-8,12-15,19-20H,5-6,9-11H2,(H,29,31,32)/t15-,19-,20+/m0/s1 |

SMILES |

O=S(C1=CC2=C(C=C1F)[C@@H](N3[C@@H](C4=NC=CC=C4)C[C@@H](C(F)(F)F)CC3)CCO2)(NC5=NC=NC=C5)=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GNE-616; GNE 616; GNE616 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclohexyl-7-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]-8-[3-(pyrrolidin-1-yl)propoxy]-3H-1,4-benzodiazepin-5-amine](/img/structure/B1192707.png)